4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride
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Overview
Description
4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with an amino group, a chlorine atom, and a pyrrolidine ring, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting potential anti-tubercular activity . The pyrrolidine ring, a key component of the compound, is widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .
Mode of Action
Compounds with a pyrrolidine ring have been shown to exhibit nanomolar activity againstCK1γ and CK1ε , suggesting that the compound may interact with these targets to exert its effects
Biochemical Pathways
Given the potential anti-tubercular activity of similar compounds , it is plausible that the compound may interfere with the biochemical pathways essential for the survival and proliferation of Mycobacterium tuberculosis
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that the compound may have a similar effect
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine derivatives, which this compound is a part of, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding to the target molecules, potentially influencing their function .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 4-amino-2-chlorobenzoyl chloride and 2-(pyrrolidin-1-yl)ethanamine.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or tetrahydrofuran. The temperature is maintained at 0-5°C initially and then allowed to rise to room temperature.
Procedure: The 4-amino-2-chlorobenzoyl chloride is added dropwise to a solution of 2-(pyrrolidin-1-yl)ethanamine in the chosen solvent. The mixture is stirred for several hours to ensure complete reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized for efficiency and cost-effectiveness. This may involve:
Batch or Continuous Flow Reactors: To handle large volumes and maintain consistent quality.
Automated Systems: For precise control of reaction conditions and minimization of human error.
Green Chemistry Approaches: To reduce environmental impact, such as using less hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: The benzamide core can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction.
Major Products
Substituted Benzamides: Depending on the nucleophile used in substitution reactions.
Nitro Derivatives: From oxidation of the amino group.
Amines: From reduction of the nitro group or other functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of benzamide derivatives on cellular processes. It may serve as a precursor for designing molecules with potential therapeutic applications.
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-amino-2-chlorobenzamide: Lacks the pyrrolidine ring, making it less versatile.
2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide: Lacks the amino group, affecting its reactivity.
4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide: Lacks the chlorine atom, altering its chemical properties.
Uniqueness
4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride is unique due to the presence of both the amino and chlorine substituents, along with the pyrrolidine ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-amino-2-chloro-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O.ClH/c14-12-9-10(15)3-4-11(12)13(18)16-5-8-17-6-1-2-7-17;/h3-4,9H,1-2,5-8,15H2,(H,16,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZMRQFHSVXRMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=C(C=C(C=C2)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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